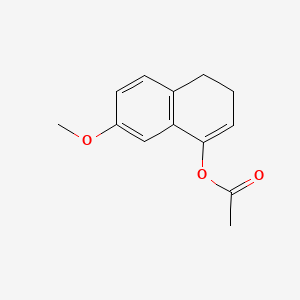

3,4-Dihydro-7-methoxy-1-naphthol Acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-7-methoxy-1-naphthol Acetate typically involves the acetylation of 3,4-Dihydro-7-methoxy-1-naphthol. This reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is usually performed under reflux conditions to ensure complete acetylation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 3,4-Dihydro-7-methoxy-1-naphthol Acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it back to its parent alcohol.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of the parent alcohol.

Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

3,4-Dihydro-7-methoxy-1-naphthol Acetate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties.

Wirkmechanismus

The mechanism of action of 3,4-Dihydro-7-methoxy-1-naphthol Acetate involves its interaction with specific enzymes and receptors in biological systems. It can act as an inhibitor or activator of certain metabolic pathways, depending on the context of its use. The molecular targets include enzymes involved in oxidation-reduction reactions and receptors that mediate cellular signaling .

Vergleich Mit ähnlichen Verbindungen

1-Naphthol: Similar in structure but lacks the methoxy and acetate groups.

4-Methoxy-1-naphthol: Similar but differs in the position of the methoxy group.

2-Naphthol: An isomer with different chemical properties

Uniqueness: 3,4-Dihydro-7-methoxy-1-naphthol Acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and acetate groups make it a valuable compound for targeted biochemical research and industrial applications .

Biologische Aktivität

3,4-Dihydro-7-methoxy-1-naphthol acetate (commonly referred to as 3,4-DMN Acetate) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

3,4-DMN Acetate has the molecular formula C₁₃H₁₄O₃ and a molecular weight of approximately 218.25 g/mol. The structure features a naphthalene ring system with a methoxy group at the 7-position and an acetate group attached to the hydroxyl group at the 1-position. This unique combination contributes to its solubility and interaction with biological targets, making it an attractive candidate for further research.

Biological Activities

Research indicates that 3,4-DMN Acetate exhibits various biological activities, including:

- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress.

- Enzyme Inhibition : Studies suggest that 3,4-DMN Acetate interacts with specific enzymes, potentially inhibiting their activity and influencing metabolic pathways.

- Cellular Effects : It may affect cellular processes such as proliferation and apoptosis, although detailed mechanisms remain to be fully elucidated.

The mechanism of action for 3,4-DMN Acetate involves its interaction with specific enzymes and receptors in biological systems. This interaction can lead to modulation of various biochemical pathways:

- Receptor Binding : The compound may bind to certain receptors, influencing signaling pathways that regulate cellular functions.

- Enzymatic Interaction : By inhibiting or activating specific enzymes, it can alter metabolic processes, which may have therapeutic implications.

Antioxidant Activity

A study highlighted the antioxidant capacity of 3,4-DMN Acetate through various assays. The compound was found to scavenge free radicals effectively, which is essential for preventing cellular damage associated with oxidative stress.

Enzyme Inhibition Studies

In vitro studies have shown that 3,4-DMN Acetate can inhibit key enzymes involved in metabolic processes. For instance:

| Enzyme | Inhibition Effect | Reference |

|---|---|---|

| Cyclooxygenase (COX) | Moderate inhibition | |

| Lipoxygenase (LOX) | Significant inhibition | |

| Aldose Reductase | Mild inhibition |

These findings suggest that 3,4-DMN Acetate could have potential applications in treating conditions like inflammation and diabetic complications.

Case Studies

- Antioxidant Efficacy in Animal Models : In a controlled study involving mice subjected to oxidative stress conditions, administration of 3,4-DMN Acetate resulted in reduced markers of oxidative damage compared to control groups. This suggests potential for therapeutic use in oxidative stress-related diseases.

- Metabolic Syndrome Research : A related compound in the same structural family was evaluated for its effects on metabolic syndrome parameters. While not directly studying 3,4-DMN Acetate, the insights gained from similar compounds indicate potential lipid-lowering effects and improved glycemic profiles in high-fat diet scenarios .

Future Directions

Given the promising biological activities exhibited by 3,4-DMN Acetate, future research should focus on:

- Detailed Mechanistic Studies : Understanding the precise molecular interactions and pathways influenced by this compound.

- Clinical Trials : Evaluating its efficacy and safety in human subjects to establish therapeutic applications.

- Synthesis of Derivatives : Exploring modifications of the acetate group to enhance biological activity or target specificity.

Eigenschaften

IUPAC Name |

(7-methoxy-3,4-dihydronaphthalen-1-yl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-9(14)16-13-5-3-4-10-6-7-11(15-2)8-12(10)13/h5-8H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVXRGHHDISSGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CCCC2=C1C=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.